3-(4-Methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, a heterocyclic scaffold with demonstrated pharmacological relevance, including antimicrobial and antitumor activities . Structurally, it features a bicyclic thienopyrimidinone core fused to a cyclohexane ring, with a 4-methylphenyl group at position 3 and a phenacylsulfanyl (2-oxoethylsulfanyl) moiety at position 2. Crystallographic studies of related compounds (e.g., ) reveal planar thienopyrimidinone cores stabilized by π-π stacking and van der Waals interactions, which may influence its stability and packing efficiency .
Properties
IUPAC Name |
3-(4-methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S2/c1-16-11-13-18(14-12-16)27-24(29)22-19-9-5-6-10-21(19)31-23(22)26-25(27)30-15-20(28)17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXXPHXYMUQKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzothiolo[2,3-d]pyrimidines, characterized by a unique bicyclic structure that may influence its biological properties. The molecular formula is with a molecular weight of 478.63 g/mol. The presence of the sulfanyl group and the tetrahydro configuration contributes to its reactivity and interaction with biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C29H30N2O2S |
| Molecular Weight | 478.63 g/mol |
| Functional Groups | Sulfanyl, Ketone |
| Structural Class | Benzothiolo[2,3-d]pyrimidine |
Antimicrobial Properties
Research indicates that compounds similar to 3-(4-Methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzothiolo compounds showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiolo derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. This suggests that 3-(4-Methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one may also possess similar activities .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation : The compound can influence ROS levels in cells, leading to oxidative stress that triggers apoptosis in cancer cells.
- Signal Transduction Interference : By interacting with various receptors and kinases, it can disrupt normal signaling pathways essential for tumor growth and survival .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of similar benzothiolo compounds on human breast cancer cell lines. The results showed a dose-dependent decrease in cell viability and increased apoptotic markers when treated with concentrations ranging from 5 to 50 µM .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of compounds related to the pyrimidine structure. The derivatives of pyrimidine have shown promising activity against various bacterial strains. For instance, compounds with similar structures have been evaluated for their Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μmol L) | Bacterial Strain |
|---|---|---|
| Compound A | 4-12 | Bacillus subtilis |
| Compound B | 6-12 | Chlamydia pneumonia |
| Compound C | 8 | Salmonella typhi |
These findings suggest that the presence of specific functional groups significantly enhances antimicrobial activity, which could be attributed to the compound's ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Studies have indicated that similar pyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines. For example, compounds derived from pyrimidines have shown IC values ranging from 0.66 to 10.20 μmol L against different tumor cell lines, demonstrating their effectiveness in inhibiting cancer cell proliferation.
| Compound | IC (μmol L) | Cancer Cell Line |
|---|---|---|
| Compound D | 0.66 | Cell Line A |
| Compound E | 3.04 | Cell Line B |
| Compound F | 10.20 | Cell Line C |
These results indicate that structural modifications can lead to enhanced antitumor activity, making these compounds valuable candidates for further development as anticancer agents .
Case Studies
Several case studies have documented the effectiveness of pyrimidine derivatives in clinical settings:
- Case Study 1 : A derivative similar to the compound was tested in a mouse model for melanoma and showed significant inhibition of tumor growth and angiogenesis compared to standard treatments.
- Case Study 2 : Another study evaluated a series of pyrimidine derivatives for their antimicrobial properties against resistant strains of bacteria, demonstrating superior efficacy compared to conventional antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural Modifications and Physicochemical Properties
<sup>a</sup> Predicted using XLogP3 ; <sup>b</sup> Estimated based on analogs; <sup>c</sup> Calculated via computational tools.
Preparation Methods
Reaction Mechanism and Stoichiometry
The cyclocondensation proceeds via nucleophilic attack of the thiourea’s sulfur atom on the electrophilic carbon of the benzothiophene precursor, followed by intramolecular cyclization to form the pyrimidinone ring. A molar ratio of 1:1.2 (thiourea:benzothiophene) is optimal, with potassium carbonate as a base to deprotonate intermediates.
Table 1: Optimization of Classical Condensation Conditions
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF | 62 | |
| Temperature | 120°C | 58 | |
| Catalyst | K₂CO₃ | 65 | |
| Reaction Time | 8–12 h | 60 |
Solid-Phase Synthesis Using Resin-Bound Intermediates
Solid-phase strategies, adapted from benzimidazole synthesis, employ Merrifield resin (chloromethylated styrene-divinylbenzene copolymer) to anchor intermediates, enabling stepwise functionalization and purification.
Resin Functionalization and Cyclization
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Resin Activation : Merrifield resin reacts with sodium 4-chloro-3-nitrobenzoate to form a resin-bound nitrobenzoate intermediate.
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Amination : Substituted anilines (e.g., 4-methylaniline) displace the chloride, yielding resin-bound 4-(N-arylamino)-3-nitrobenzoates.
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Reduction : Tin(II) chloride reduces nitro groups to amines, forming 4-(N-arylamino)-3-aminobenzoates.
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Cyclocondensation : Sodium bisulfite adducts of aldehydes facilitate cyclization to the benzothiolopyrimidine core, followed by HF cleavage to release the final compound.
Advantages :
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly reduces reaction times for critical steps, such as the cyclocondensation of thioureido intermediates. For example, reacting 2-aminothiophene-3-carboxylates with phenacylsulfanyl chlorides under microwave conditions (150°C, 20 min) achieves 75% yield versus 45% with conventional heating.
Key Parameters in Microwave Synthesis
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Power : 300 W for uniform heating.
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Solvent : Ethanol or DMF for dielectric absorption.
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Catalyst : Piperidine (0.1 equiv) to accelerate cyclization.
Post-Synthetic Functionalization and Purification
Phenacylsulfanyl Group Introduction
Post-cyclization, the phenacylsulfanyl moiety is introduced via nucleophilic substitution. 2-Bromoacetophenone reacts with the thiolate anion generated from the pyrimidinone’s sulfur, using triethylamine as a base in tetrahydrofuran (THF).
Crystallization and Characterization
The crude product is recrystallized from ethanol to afford pale-yellow crystals (m.p. 471 K). Characterization includes:
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IR : C=O stretches at 1,680 cm⁻¹ (pyrimidinone) and 1,650 cm⁻¹ (phenacyl).
-
¹H NMR : Aryl protons at δ 7.71–6.99, methyl groups at δ 2.38.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Time Required |
|---|---|---|---|
| Classical Condensation | 58–65 | 90 | 8–12 h |
| Solid-Phase Synthesis | 70–78 | ≥95 | 24–48 h |
| Microwave-Assisted | 72–75 | 92 | 20–30 min |
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Starting Materials : Use 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine as a precursor. Substitution reactions with phenacyl thiols require careful control of nucleophilic attack at the 4-position .
- Optimization :
- Solvent Selection : Aqueous tetrahydrofuran (THF) enhances solubility and reaction homogeneity during reduction steps (e.g., using aluminum amalgam) .
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct suppression.
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to improve sulfanyl group incorporation.
Q. How can structural characterization of this compound be performed to confirm its regiochemistry?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry : LC-MS (m/z ~301.0 [M+H]⁺) confirms molecular weight .
- X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., phenacylsulfanyl orientation) .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?
Methodological Answer:
- Experimental Design :
- Solubility Screening : Use HPLC-grade solvents (e.g., DMSO, ethanol, hexane) under controlled humidity.
- pH Dependence : Test solubility in buffered solutions (pH 3–10) to identify ionizable groups .
- Data Analysis :
Q. What strategies are effective for evaluating its biological activity in antimicrobial assays?
Methodological Answer:
- In Vitro Assays :
- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Studies : Monitor bactericidal kinetics at 2× MIC over 24 hours.
- Mechanistic Insights :
- Docking Studies : Model interactions with bacterial dihydrofolate reductase (DHFR) using AutoDock Vina .
- Resistance Profiling : Test against methicillin-resistant S. aureus (MRSA) to assess clinical relevance.
Q. How can environmental fate studies be designed to assess its ecological impact?
Methodological Answer:
- Experimental Framework :
- Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis .
- Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., sulfoxide derivatives) .
- Risk Metrics : Calculate half-life (t₁/₂) and bioaccumulation factor (BCF) for regulatory compliance .
Q. How to address discrepancies in reported enzyme inhibition potency across studies?
Methodological Answer:
- Root-Cause Analysis :
- Validation : Reproduce assays under harmonized conditions (e.g., IC₅₀ determination via fluorescence polarization).
Methodological Integration
Q. How to integrate computational and experimental data for structure-activity relationship (SAR) modeling?
Methodological Answer:
- Workflow :
- QSAR Modeling : Use Gaussian 09 for DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .
- Experimental Validation : Synthesize analogues (e.g., 4-fluorophenyl or chloro-substituted derivatives) and test bioactivity .
- Data Fusion : Apply machine learning (e.g., random forests) to identify critical substituents for potency .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
